3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate
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Overview
Description
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate typically involves the reaction of 2-mercaptoaniline with acid chlorides. The process can be summarized as follows:
Formation of Benzothiazole Ring: 2-Mercaptoaniline reacts with an acid chloride to form the benzothiazole ring.
Coupling Reaction: The benzothiazole derivative is then coupled with 2,4-dimethoxybenzoic acid under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the benzothiazole moiety to its corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a Kv1.3 ion channel inhibitor, which is significant in the treatment of autoimmune diseases.
Biological Research: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Industrial Applications: It is used in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate involves its interaction with specific molecular targets. For instance, as a Kv1.3 ion channel inhibitor, it binds to the ion channel and blocks its activity, thereby modulating immune responses . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide: This compound also features a benzothiazole moiety and exhibits similar biological activities.
2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2-chlorobenzoate: Another benzothiazole derivative with comparable chemical properties.
Uniqueness
3-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]phenyl 2,4-dimethoxybenzoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
Properties
Molecular Formula |
C22H18N2O6S |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 2,4-dimethoxybenzoate |
InChI |
InChI=1S/C22H18N2O6S/c1-28-15-10-11-17(19(13-15)29-2)22(25)30-16-7-5-6-14(12-16)23-21-18-8-3-4-9-20(18)31(26,27)24-21/h3-13H,1-2H3,(H,23,24) |
InChI Key |
IPJYXTBJNANLAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=CC(=C2)NC3=NS(=O)(=O)C4=CC=CC=C43)OC |
Origin of Product |
United States |
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